molecular formula C19H22N4O3 B029988 Iclaprim-d6 CAS No. 1130072-57-9

Iclaprim-d6

Cat. No. B029988
M. Wt: 360.4 g/mol
InChI Key: HWJPWWYTGBZDEG-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iclaprim-d6 is the deuterium labeled Iclaprim . Iclaprim is a new selective bacterial Dihydrofolate inhibitor, which can inhibit the growth of S. aureus (MRSA) with an MIC90 of 0.06 μg/mL .


Synthesis Analysis

Iclaprim is a novel 2,4-diaminopyrimidine that exhibits potent, rapid bactericidal activity against major Gram-positive pathogens, including methicillin-susceptible Staphylococcus aureus and methicillin-resistant S. aureus .


Molecular Structure Analysis

Iclaprim is a tricyclic diaminopyrimidine . It shares many similarities and some key differences when compared with trimethoprim . The binding properties of iclaprim to DHFR were compared with those of trimethoprim by X-ray crystallography .


Chemical Reactions Analysis

The mode of action of iclaprim was assessed by enzymatic analysis, direct binding studies, macromolecular synthesis profiles, synergy and antagonism studies to define its role as an inhibitor of DHFR .


Physical And Chemical Properties Analysis

Iclaprim has a molecular weight of 354.4 and its formula is C19H22N4O3 . It is a solid substance and its solubility in DMSO is 30 mg/mL .

Future Directions

The U.S. Food and Drug Administration (FDA) has agreed to the proposed Phase 3 clinical development programme for Iclaprim . The programme will investigate the safety and efficacy of iclaprim in patients with ABSSSI and HABP, two serious and life-threatening infections caused by multi-drug resistant bacteria .

properties

IUPAC Name

5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJPWWYTGBZDEG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649161
Record name 5-({2-Cyclopropyl-7,8-bis[(~2~H_3_)methyloxy]-2H-1-benzopyran-5-yl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iclaprim-d6

CAS RN

1130072-57-9
Record name 5-({2-Cyclopropyl-7,8-bis[(~2~H_3_)methyloxy]-2H-1-benzopyran-5-yl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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